[cis-3-(Dimethylamino)cyclobutyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(dimethylamino)cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8(2)7-3-6(4-7)5-9/h6-7,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUKYXJUVPYSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Cis 3 Dimethylamino Cyclobutyl Methanol
Retrosynthetic Analysis of [cis-3-(Dimethylamino)cyclobutyl]methanol
A retrosynthetic analysis of this compound reveals several key disconnections and strategic considerations for its assembly. The primary challenges lie in constructing the strained cyclobutane (B1203170) core and controlling the cis-1,3-stereorelationship between the dimethylamino and hydroxymethyl groups.
Disconnection Strategies for the Cyclobutane Core
The construction of the cyclobutane ring is the central challenge. Common strategies include [2+2] cycloadditions, ring expansions, and ring contractions. capes.gov.brnih.govchemistryviews.org
[2+2] Cycloaddition: This is a powerful method for forming four-membered rings. capes.gov.brnih.gov For the target molecule, a potential disconnection involves the reaction between an allenoate and a suitable alkene, which has been shown to produce 1,3-substituted cyclobutanes. nih.govorganic-chemistry.org Another approach is the cycloaddition of a ketene (B1206846) or ketene equivalent with an alkene. For example, the cycloaddition of dichloroketene (B1203229) with an alkene, followed by dehalogenation, can yield a cyclobutanone (B123998), a versatile intermediate. researchgate.net
Ring Contraction: The stereoselective contraction of a pyrrolidine (B122466) ring can furnish a cyclobutane. chemistryviews.orgacs.org This method involves treating substituted pyrrolidine derivatives with reagents like hydroxy(tosyloxy)iodobenzene (HTIB), which can proceed with high stereoselectivity. chemistryviews.org
Ring Expansion: While less common for this specific substitution pattern, ring expansions of cyclopropylcarbinol derivatives can also lead to cyclobutanes. nih.gov
Norrish-Yang Cyclization: A formal γ-C-H functionalization strategy can be employed, starting from cyclobutyl ketones. A Norrish-Yang cyclization can generate a bicyclo[1.1.1]pentan-2-ol intermediate, which can then be functionalized to install the desired substituents with cis-selectivity. nih.gov
Approaches to the Dimethylamino Group
The dimethylamino group can be introduced at various stages of the synthesis, either before or after the formation of the cyclobutane ring.
Reductive Amination: A highly effective and common strategy involves the reductive amination of a cyclobutanone intermediate. acs.org Treating a 3-substituted cyclobutanone with dimethylamine (B145610) in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), often leads to the desired amine. This method has been shown to predominantly yield the cis-product, with diastereomeric ratios exceeding 20:1 in some cases. acs.org
Nucleophilic Substitution: The dimethylamino group can also be introduced via nucleophilic substitution of a suitable leaving group (e.g., a tosylate or halide) on the cyclobutane ring. However, controlling the stereochemical outcome of this SN2 reaction can be challenging.
Curtius Rearrangement: Starting from a carboxylic acid, a Curtius rearrangement can be used to form an isocyanate, which is then trapped to form a carbamate. acs.org Subsequent hydrolysis and N-alkylation can provide the dimethylamino group.
Strategies for the Hydroxymethyl Moiety
The hydroxymethyl group is typically derived from a more stable functional group, such as an ester or a carboxylic acid, via reduction.
Reduction of a Carboxylic Acid or Ester: This is the most direct approach. A key intermediate would be a cis-3-(dimethylamino)cyclobutane-1-carboxylic acid or its corresponding ester. This precursor can be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) to afford the target primary alcohol.
Functional Group Interconversion from an Aldehyde: Reduction of a corresponding aldehyde would also yield the hydroxymethyl group. The aldehyde itself could be generated from the partial oxidation of a primary alcohol or the partial reduction of an ester.
Hydroboration-Oxidation: If a methylene-cyclobutane intermediate is available, hydroboration followed by oxidation can install the hydroxymethyl group. The stereochemical outcome would depend on the steric environment of the double bond.
Enantioselective and Diastereoselective Synthesis of the Cyclobutane Framework
Achieving the correct relative and absolute stereochemistry is paramount. The cis-1,3-disubstitution pattern is often the thermodynamically more stable isomer, which can be exploited in certain synthetic strategies.
Asymmetric Construction of the cis-1,3-Disubstituted Cyclobutane
Several methods have been developed for the asymmetric synthesis of cyclobutane derivatives, ensuring control over the enantiomeric purity of the final product. capes.gov.brnih.gov
Catalytic Enantioselective [2+2] Cycloadditions: The use of chiral catalysts in [2+2] cycloaddition reactions has emerged as a powerful tool for producing enantiomerically enriched cyclobutanes and cyclobutenes. capes.gov.brnih.govacs.org For instance, gold(I) catalysts with chiral ligands have been successfully employed in the intermolecular [2+2] cycloaddition of terminal alkynes and alkenes. nih.govacs.org
Diastereoselective Reduction: A key strategy for establishing the cis stereochemistry involves the diastereoselective reduction of a prochiral cyclobutane derivative. acs.org For example, the reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165) (NaBH₄) can proceed with high diastereoselectivity to furnish the cis-1,3-disubstituted cyclobutane framework. acs.org The selectivity of such reductions can be highly dependent on reaction conditions, as shown in the table below. acs.org
| Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
|---|---|---|
| Tetrahydrofuran (THF) | 5 | High |
| Methanol (B129727) (MeOH) | 5 | Incomplete Conversion |
| Ethanol (B145695) (EtOH) | 5 | Moderate |
| Acetonitrile (MeCN) | 5 | Moderate |
| Tetrahydrofuran (THF) | 25 | Lower than at 5 °C |
| Tetrahydrofuran (THF) | -25 | Increased Selectivity |
Stereocontrol in the Introduction of the Dimethylamino Group
The introduction of the second substituent onto a pre-existing cyclobutane ring must proceed with high stereocontrol to ensure the desired cis relationship.
Stereoselective Reductive Amination: As mentioned previously, the reductive amination of a 3-substituted cyclobutanone is a highly effective method for achieving cis-selectivity. acs.org The approach of the amine and the hydride reagent is often directed by the existing substituent on the ring, leading to the preferential formation of the cis isomer. Research has shown that oxidation of a cyclobutanol (B46151) to the corresponding cyclobutanone, followed by reductive amination with a secondary amine, affords predominantly the cis-product with a diastereomeric ratio greater than 20:1. acs.org
Mitsunobu Inversion: In cases where a synthetic route naturally leads to the trans isomer of a precursor alcohol, a Mitsunobu reaction can be employed to invert the stereocenter. researchgate.net For example, a trans-cyclobutanol can be converted to the cis-azide via a Mitsunobu reaction, which can then be reduced to the corresponding cis-amine.
Stereochemical Purity Assessment in Synthesized Intermediates
Ensuring the stereochemical integrity of intermediates is paramount in the synthesis of this compound. The desired cis configuration must be established and maintained throughout the synthetic sequence. A variety of analytical techniques are employed to assess the diastereomeric and enantiomeric purity of key cyclobutane intermediates.
High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful tool for separating enantiomers and diastereomers. For instance, diastereomeric esters, formed by reacting a racemic cyclobutane carboxylic acid with a chiral alcohol, can be effectively separated. mdpi.com Similarly, chiral gas chromatography (GC) is widely used for the analysis of volatile chiral compounds. Derivatized cyclodextrins are common chiral stationary phases capable of separating enantiomers of various functional groups, including alcohols and amines. researchgate.netresearchgate.netgcms.czresearchgate.net The separation of cis and trans isomers of substituted 3-aminocyclohexanols has been successfully achieved using a chiral GC column, demonstrating the utility of this technique for resolving stereoisomers in cyclic systems. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for stereochemical assignment. The chemical shifts and coupling constants of ring protons in cyclobutane systems are highly sensitive to their spatial arrangement. For cis-1,3-disubstituted cyclobutanes, the relative orientation of the substituents can be deduced from 1H NMR spectra, often aided by two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) to establish through-space proximities of protons. nih.govrsc.org The differentiation of cis and trans isomers of monosubstituted formamides by NMR has been demonstrated, where the chemical shift differences between the isomers provide clear diagnostic signals. nih.gov Chiral solvating agents can also be used in NMR to differentiate enantiomers by inducing diastereomeric interactions that result in separate signals for each enantiomer. nih.gov
Table 1: Analytical Techniques for Stereochemical Purity Assessment
| Analytical Technique | Principle | Application Example | Reference |
| Chiral HPLC | Differential interaction of enantiomers/diastereomers with a chiral stationary phase. | Separation of diastereomeric esters of a cyclobutane carboxylic acid. | mdpi.com |
| Chiral GC | Separation of volatile enantiomers on a column coated with a chiral selector. | Analysis of cis/trans isomers of substituted aminocyclohexanols. | nih.gov |
| NMR Spectroscopy | Analysis of chemical shifts, coupling constants, and nuclear Overhauser effects. | Determination of cis configuration in 1,3-disubstituted cyclobutanes. | nih.govrsc.org |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes leading to distinct NMR signals for enantiomers. | Enantiodifferentiation of carboxylic acids. |
Exploration of Novel Cycloaddition Reactions for Cyclobutane Formation
The construction of the cyclobutane core is a critical step in the synthesis of this compound. [2+2] cycloaddition reactions are among the most powerful methods for forming four-membered rings. acs.org
Photochemical [2+2] Cycloadditions in the Synthesis of the Core
Photochemical [2+2] cycloadditions offer a direct route to cyclobutane rings by reacting two olefinic partners under light irradiation. acs.orgsci-hub.se The stereochemical outcome of these reactions can often be controlled. For instance, the synthesis of all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid has been achieved through a highly endo-selective [2+2] photocycloaddition reaction. nih.gov This strategy highlights the potential of photochemical methods to establish the desired cis stereochemistry in multifunctional cyclobutanes. The reaction between an alkene and a ketene, generated in situ, is another effective [2+2] cycloaddition strategy for constructing cyclobutane rings. nih.gov
Tandem Reaction Sequences for Efficient Cyclobutane Ring Assembly
Tandem reactions, where multiple bond-forming events occur in a single operation, provide an efficient and atom-economical approach to complex molecules. A tandem ring-opening/intramolecular [2+2] cycloaddition has been developed for the synthesis of cyclobutane-fused systems. researchgate.netgoogle.com In this process, a cyclic precursor is opened to generate a reactive intermediate that subsequently undergoes an intramolecular cycloaddition to form the cyclobutane ring. Another elegant tandem approach involves the reaction of 1,4-diyn-3-ols with anhydrides, which proceeds through an esterification, isomerization to an allenyl ester, and a subsequent homointermolecular [2+2] cycloaddition to furnish fully substituted cyclobutanes with high regio- and stereoselectivity. researchgate.netresearchgate.net The use of allenoate-alkene [2+2] cycloadditions also provides a rapid and high-yielding synthesis of 1,3-substituted cyclobutanes. organic-chemistry.orgnih.gov
Table 2: Novel Cycloaddition Strategies for Cyclobutane Synthesis
| Reaction Type | Description | Key Features | Reference |
| Photochemical [2+2] Cycloaddition | Light-induced reaction of two alkenes to form a cyclobutane ring. | Can provide high stereoselectivity, particularly for cis-fused products. | acs.orgsci-hub.senih.gov |
| Tandem Ring Opening/[2+2] Cycloaddition | In situ generation of a diene from a cyclic precursor followed by intramolecular cycloaddition. | Efficient construction of fused cyclobutane systems. | researchgate.netgoogle.com |
| Tandem Esterification/Isomerization/[2+2] Cycloaddition | Reaction of 1,4-diyn-3-ols with anhydrides to form highly substituted cyclobutanes. | High regio- and stereoselectivity under mild conditions. | researchgate.netresearchgate.net |
| Allenoate-Alkene [2+2] Cycloaddition | Reaction of terminal alkenes with allenoates. | Rapid and high-yielding synthesis of 1,3-substituted cyclobutanes. | organic-chemistry.orgnih.gov |
Functional Group Interconversions and Late-Stage Functionalization
Once the cyclobutane core with the correct stereochemistry is established, subsequent functional group manipulations are necessary to arrive at the final target molecule, this compound.
Chemoselective Reduction Strategies for Carboxylic Acid Precursors
A common synthetic strategy involves the initial synthesis of a cyclobutane-1-carboxylic acid derivative. The carboxylic acid group then needs to be chemoselectively reduced to a primary alcohol. This transformation can be challenging in the presence of other reducible functional groups. Borane (B79455) (BH3) and its complexes are highly effective and chemoselective reducing agents for carboxylic acids, often leaving other functional groups such as esters, ketones, and amides intact. nih.gov The reduction of cyclopropanecarboxylic acids to the corresponding alcohols using borane has been shown to be sensitive to steric factors and reaction conditions. nih.gov
A plausible precursor for the synthesis of this compound is cis-3-(tert-butoxycarbonylamino)cyclobutane-1-carboxylic acid. The selective reduction of the carboxylic acid moiety in this intermediate would yield tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate.
Amination Reactions for Dimethylamino Group Incorporation
The introduction of the dimethylamino group can be achieved through various amination strategies. One common method is reductive amination of a ketone precursor. nih.govresearchgate.net For instance, a 3-oxocyclobutanecarboxylate could be subjected to reductive amination with dimethylamine using a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). nih.gov These reagents are known for their mildness and selectivity. nih.gov
Alternatively, if the synthesis proceeds through an amino alcohol intermediate such as cis-3-aminocyclobutanol, the dimethylamino group can be installed via N-alkylation. A direct N,N-dimethylation can be achieved using formaldehyde (B43269) as the carbon source in the presence of a suitable reducing agent or catalyst. nih.govchemrxiv.org Ruthenium nanoparticle catalysts have been shown to be effective for the N,N-dimethylation of a wide range of amines using formaldehyde. nih.govchemrxiv.org
A potential synthetic route starting from cis-3-(tert-butoxycarbonylamino)cyclobutanol, obtained from the reduction of the corresponding carboxylic acid, would involve deprotection of the Boc group followed by reductive amination with formaldehyde and a reducing agent like formic acid (Eschweiler-Clarke reaction) or catalytic hydrogenation to furnish the desired cis-3-(dimethylamino)cyclobutanol. Subsequent conversion of the other functional group to the methanol would complete the synthesis. A synthetic patent describes the generation of cis-3-tert-butoxycarbonylamino cyclobutanol from 3-oxocyclobutanecarboxylic acid via a Curtius rearrangement and subsequent reduction. google.com
Regioselective Transformations of Cyclobutyl Intermediates
The regioselective functionalization of a pre-existing cyclobutane ring is a key strategy for the synthesis of asymmetrically substituted derivatives like this compound. Control over the position of incoming substituents is paramount, and several methodologies have been developed to achieve this.
One powerful approach involves the use of a directing group to guide a C-H functionalization reaction. For instance, a sequential C–H/C–C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. acs.orgnih.gov This method proceeds through a Norrish-Yang photocyclization to generate a bicyclo[1.1.1]pentan-2-ol intermediate. acs.orgnih.govnih.govchem-station.com This intermediate then undergoes a palladium-catalyzed C–C cleavage and functionalization, allowing for the introduction of various groups at the 3-position with exclusive cis-selectivity. acs.orgnih.gov The ketone functionality in the resulting product serves as a versatile handle for further transformations, such as reduction to an alcohol, which could be a key step in the synthesis of the target molecule.
Another strategy for achieving regioselectivity is through the transformation of cyclobutanone derivatives. For example, 3-acetoxycyclobutanone is a versatile intermediate that provides access to cyclobutanes with diverse substitution patterns. researchgate.net The synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]adenine and -guanine has been achieved starting from the cycloaddition of dichloroketene to allyl benzyl (B1604629) ether, yielding a 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone. rsc.org This intermediate is then converted in several steps to a trans-3-(benzyloxymethyl)cyclobutanol. Through a Mitsunobu reaction, this intermediate can be converted to the desired cis-substituted product. This highlights how the initial regioselectivity of the cycloaddition and subsequent stereochemical manipulations can lead to the desired cis-1,3-disubstituted pattern.
Furthermore, the ring-opening of bicyclo[1.1.0]butanes (BCBs) offers a modern approach to regioselective cyclobutane synthesis. The inherent strain of the BCB scaffold drives reactions that can be controlled to yield specific substitution patterns. rsc.org
Comparative Analysis of Synthetic Routes for this compound
Several synthetic strategies can be envisaged for the preparation of this compound. A comparative analysis of these routes, focusing on efficiency, atom economy, and scalability for academic research, is essential for selecting the most appropriate method.
Evaluation of Efficiency and Atom Economy
| Synthetic Approach | General Description | Potential Efficiency | Atom Economy |
| [2+2] Photocycloaddition | Involves the light-induced cycloaddition of two alkene units to form the cyclobutane ring. acs.orgnih.gov | Can be highly efficient for specific substrates, but may suffer from side reactions and the formation of multiple isomers. nih.gov | Generally high, as all atoms of the reacting alkenes are incorporated into the product. researchgate.netrsc.org |
| Dichloroketene Cycloaddition | A [2+2] cycloaddition of dichloroketene with an alkene, followed by dehalogenation and further functional group manipulations. rsc.org | The initial cycloaddition can be high-yielding, but the multi-step nature of the overall sequence can lower the overall efficiency. | Lower, due to the use of a stoichiometric dichlorinating agent and subsequent removal of chlorine atoms. |
| Norrish-Yang Reaction | Intramolecular photochemical reaction of a ketone to form a cyclobutanol. nih.govchem-station.combaranlab.org | Yields can be moderate to good, but can be affected by competing Norrish type II cleavage. nih.gov | High, as it is an intramolecular rearrangement. |
| Reductive Amination of Cyclobutanone | Involves the reaction of a 3-substituted cyclobutanone with an amine in the presence of a reducing agent to form the cis-1,3-disubstituted product. researchgate.net | Can be highly efficient and stereoselective, particularly for setting the cis-1,3-relationship. researchgate.net | Moderate, as it involves a stoichiometric reducing agent. |
Interactive Data Table:
| Synthetic Approach | General Description | Potential Efficiency | Atom Economy |
|---|---|---|---|
| [2+2] Photocycloaddition | Involves the light-induced cycloaddition of two alkene units to form the cyclobutane ring. acs.orgnih.gov | Can be highly efficient for specific substrates, but may suffer from side reactions and the formation of multiple isomers. nih.gov | Generally high, as all atoms of the reacting alkenes are incorporated into the product. researchgate.netrsc.org |
| Dichloroketene Cycloaddition | A [2+2] cycloaddition of dichloroketene with an alkene, followed by dehalogenation and further functional group manipulations. rsc.org | The initial cycloaddition can be high-yielding, but the multi-step nature of the overall sequence can lower the overall efficiency. | Lower, due to the use of a stoichiometric dichlorinating agent and subsequent removal of chlorine atoms. |
| Norrish-Yang Reaction | Intramolecular photochemical reaction of a ketone to form a cyclobutanol. nih.govchem-station.combaranlab.org | Yields can be moderate to good, but can be affected by competing Norrish type II cleavage. nih.gov | High, as it is an intramolecular rearrangement. |
| Reductive Amination of Cyclobutanone | Involves the reaction of a 3-substituted cyclobutanone with an amine in the presence of a reducing agent to form the cis-1,3-disubstituted product. researchgate.net | Can be highly efficient and stereoselective, particularly for setting the cis-1,3-relationship. researchgate.net | Moderate, as it involves a stoichiometric reducing agent. |
Assessment of Scalability for Academic Research Applications
The scalability of a synthetic route is a critical factor for academic research, where gram-scale quantities of a compound may be required for further studies.
Photochemical reactions, such as the [2+2] photocycloaddition and the Norrish-Yang reaction, can present scalability challenges in a standard academic laboratory due to the need for specialized equipment and the potential for non-uniform irradiation in larger reaction vessels. However, recent advancements in photochemical reactor technology are beginning to address these issues.
The synthesis of kinase inhibitors containing a cis-1,3-disubstituted cyclobutane has been successfully scaled up to produce multi-kilogram quantities, demonstrating that with careful process development, these complex structures are accessible on a large scale. researchgate.net This particular synthesis utilized a cis-selective reductive amination of a cyclobutanone as a key step. researchgate.net
Mechanistic Studies of Key Chemical Transformations Involving Cis 3 Dimethylamino Cyclobutyl Methanol
Reaction Pathways in the Formation of the Cyclobutane (B1203170) Ring
The construction of the cyclobutane ring is a foundational step in the synthesis of [cis-3-(Dimethylamino)cyclobutyl]methanol. The inherent ring strain of cyclobutanes makes their formation a significant synthetic challenge, often approached through cycloaddition reactions. acs.orgnih.gov Among these, [2+2] cycloadditions are the most prominent, proceeding through various mechanistic pathways depending on the reaction conditions and substrates. These reactions can be broadly categorized as thermal or photochemical, and their mechanisms can be either concerted or stepwise. nih.govacs.orgresearchgate.netnih.gov
Kinetic and Thermodynamic Aspects of Cycloaddition Reactions
The formation of the cyclobutane ring via a [2+2] cycloaddition is governed by principles of kinetic and thermodynamic control. pku.edu.cnnih.gov While the Diels-Alder [4+2] cycloaddition is thermally allowed and typically concerted, thermal [2+2] cycloadditions of simple alkenes are symmetry-forbidden by the Woodward-Hoffmann rules and must proceed through a high-energy diradical stepwise mechanism. acs.orgresearchgate.net However, certain substrates, such as ketenes, can undergo thermal [2+2] cycloadditions readily. This is attributed to the unique orbital arrangement of the ketene (B1206846), which allows for a concerted [π2s + (π2s + π2s)] mechanism. acs.orgyoutube.com
In contrast, photochemical [2+2] cycloadditions are symmetry-allowed and common. acs.orgnih.gov Irradiation excites an alkene from its ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). The reaction of this triplet-state alkene with a ground-state alkene proceeds via a 1,4-diradical intermediate to form the cyclobutane ring.
The regioselectivity and stereoselectivity of these reactions are often dictated by whether they are under kinetic or thermodynamic control. For instance, in the reaction of butadiene with tetrafluoroethylene, the [2+2] adduct is the kinetic product, formed at lower temperatures, while the [4+2] Diels-Alder adduct is the thermodynamic product, favored at higher temperatures. nih.govacs.org Computational studies using Density Functional Theory (DFT) can quantify the activation barriers for these competing pathways, showing that the stepwise [2+2] pathway can be kinetically preferred due to lower distortion energies in the transition state compared to the concerted [4+2] pathway. nih.govacs.org
| Pathway | Mechanism Type | Activation Energy (ΔE‡, kcal/mol) | Reaction Energy (ΔErxn, kcal/mol) | Control |
|---|---|---|---|---|
| [2+2] Cycloaddition | Stepwise (Diradical) | ~27.8 | -17.5 | Kinetic |
| [4+2] Cycloaddition | Concerted (Diels-Alder) | ~32.0 | -47.5 | Thermodynamic |
Elucidation of Transition States in Stereoselective Cyclization
The cis stereochemistry of this compound is a direct consequence of the transition state geometry during the ring-forming cyclization. For a [2+2] cycloaddition to yield a cis-1,3-disubstituted product, the substituents on the approaching alkenes must be oriented appropriately.
In thermal [2+2] cycloadditions of ketenes with alkenes, the reaction is often concerted and stereospecific. The stereochemical outcome is dictated by a transition state where the ketene approaches the alkene in a way that minimizes steric hindrance while maximizing orbital overlap. acs.orgnih.gov Computational studies on the cycloaddition of ketenes to chiral aldehydes have shown that the reaction proceeds with high stereocontrol, favoring a specific diastereomer due to the energetic differences in the possible transition states. acs.org
For photochemical cycloadditions that proceed via a 1,4-diradical intermediate, the stereochemistry is determined after the initial C-C bond formation. The intermediate diradical has a finite lifetime, allowing for potential bond rotation before the final ring closure. However, ring closure is often faster than bond rotation, leading to a retention of the original alkene stereochemistry in the product. The formation of the more stable diradical intermediate typically dictates the regiochemistry of the initial bond formation. nih.gov The selective formation of cis products can be enhanced by using chiral catalysts or templates that pre-organize the substrates, thereby controlling the facial selectivity of the cycloaddition. nih.gov
Stereoselectivity in the Functionalization of the Cyclobutyl Core
Once the cyclobutane ring is formed, subsequent functionalization must be controlled to maintain or establish the desired stereochemistry. The existing cis-oriented groups in a precursor to this compound can profoundly influence the stereochemical outcome of further reactions.
Influence of Neighboring Group Participation on Stereochemical Outcome
Neighboring group participation (NGP), also known as anchimeric assistance, is the intramolecular interaction of a functional group with a reaction center. wikipedia.orgvedantu.comsmartstartinstitute.commugberiagangadharmahavidyalaya.ac.inyoutube.com This phenomenon can lead to significant rate enhancements and, crucially, retention of stereochemistry where inversion would typically be expected. smartstartinstitute.comyoutube.com
The ability of a group to participate depends on its proximity to the reaction center. In the cis-conformer of a 1,3-disubstituted cyclobutane, the participating group and the leaving group are ideally positioned for such an interaction, which would not be possible in the trans-isomer. This makes NGP a powerful tool for enforcing stereochemical control in reactions on the cyclobutane core. youtube.com
Chiral Catalyst-Substrate Interactions in Asymmetric Transformations
Modern synthetic methods increasingly rely on chiral catalysts to control stereoselectivity. mdpi.comrsc.org For a molecule like this compound, asymmetric catalysis could be employed either to construct the ring stereoselectively or to functionalize a prochiral cyclobutane precursor. rsc.org
Rhodium(II)-catalyzed C-H functionalization has emerged as a powerful strategy for modifying existing molecular frameworks. nih.govresearchgate.netnsf.gov By selecting an appropriate chiral rhodium catalyst, it is possible to achieve site-selective and stereoselective C-H insertion reactions on a cyclobutane substrate. nih.gov For example, different chiral rhodium catalysts can direct the functionalization of an arylcyclobutane to either the C1 or C3 position with high enantiomeric excess (ee). nih.gov This catalyst-controlled selectivity allows access to specific isomers from a common starting material.
| Catalyst | Target Site | Product Type | Typical Yield | Typical Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Rh₂(S-TCPTAD)₄ | C1 (Benzylic) | 1,1-disubstituted | 60-85% | 84-95% |
| Rh₂(S-2-Cl-5-BrTPCP)₄ | C3 (Methylene) | cis-1,3-disubstituted | 55-75% | 88-94% |
This approach highlights how catalyst-substrate interactions, governed by the steric and electronic properties of both the catalyst's ligands and the substrate, can precisely control the stereochemical outcome of a reaction, making it a key strategy for synthesizing complex chiral molecules like the target compound. rsc.orgnih.govresearchgate.net
Reaction Mechanism of Amine Alkylation and Methylation for Dimethylamino Installation
The installation of the dimethylamino group is a critical transformation, typically achieved by the methylation of a primary or secondary amine precursor. Common methods include direct alkylation with methylating agents or, more controllably, reductive amination.
A highly effective and specific method for this transformation is the Eschweiler-Clarke reaction . wikipedia.orgyoutube.comnrochemistry.comonlineorganicchemistrytutor.comorganic-chemistry.org This reaction methylates a primary or secondary amine to a tertiary amine using a mixture of excess formaldehyde (B43269) and formic acid. wikipedia.orgnrochemistry.com The mechanism involves two key stages that repeat for a primary amine.
Imine/Iminium Ion Formation: The amine first acts as a nucleophile, attacking the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. youtube.comnrochemistry.com
Reductive Hydride Transfer: Formic acid then serves as a hydride donor, reducing the iminium ion to the methylated amine. The driving force for this step is the formation of the highly stable carbon dioxide molecule. youtube.com
This process repeats until a tertiary amine is formed. A key advantage of the Eschweiler-Clarke reaction is that it inherently avoids over-alkylation to form a quaternary ammonium (B1175870) salt, because a tertiary amine cannot form an iminium ion with formaldehyde. wikipedia.orgnrochemistry.com
Alternatively, a more general reductive amination can be employed. youtube.commasterorganicchemistry.comchemistrysteps.comnih.govwikipedia.org This process can be a one-pot reaction where a primary amine is reacted with two equivalents of an aldehyde (like formaldehyde) in the presence of a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comchemistrysteps.com The mechanism proceeds through the formation of an imine, which is then selectively reduced by the hydride reagent in situ. The process occurs a second time to install the second methyl group, yielding the tertiary amine. chemistrysteps.com The choice of a mild reducing agent is critical, as stronger reagents like LiAlH₄ would reduce the starting aldehyde before it can react with the amine.
Understanding Reaction Intermediates in Amine Derivatization
The derivatization of the tertiary amine of this compound, for instance through quaternization (N-alkylation), involves the nucleophilic attack of the nitrogen atom on an electrophilic carbon. The reaction proceeds through a transition state leading to a quaternary ammonium salt.
Another important class of derivatization is reductive amination, which could be relevant for synthesizing the title compound itself or its analogues. This process typically involves the reaction of a ketone with an amine to form a heminal or, after dehydration, an iminium ion intermediate . The iminium ion is then reduced in situ to the corresponding amine. The formation of this iminium intermediate is often the rate-determining step and is facilitated by the removal of water.
The nature of the intermediates in these derivatization reactions is critical for understanding reaction kinetics and selectivity. Spectroscopic techniques, such as in-situ NMR and IR, alongside computational modeling, are invaluable tools for detecting and characterizing these transient species.
Table 1: Hypothetical Intermediates in the Derivatization of a Primary Amine Analogue of this compound
| Derivatization Reaction | Reagent Example | Key Intermediate | Method of Observation/Characterization |
| N-Acylation | Acetyl Chloride | Tetrahedral Intermediate | Low-temperature NMR, Computational Chemistry |
| Reductive Amination | Cyclobutanone (B123998) | Iminium Ion | In-situ IR Spectroscopy, Mass Spectrometry |
| N-Alkylation | Methyl Iodide | Transition State | Kinetic Studies, Computational Modeling |
Solvent Effects and Catalytic Enhancement in Amination Processes
The choice of solvent and the use of catalysts play a pivotal role in the efficiency and selectivity of amination processes, including the synthesis and derivatization of this compound.
Solvent Effects:
The solvent can influence reaction rates and outcomes through several mechanisms, including the solvation of reactants and intermediates, and by participating directly in the reaction. In amination reactions, a systematic study of solvents is crucial for optimization. albany.edu
Protic Solvents: Solvents like methanol (B129727) and ethanol (B145695) can act as hydrogen bond donors, stabilizing charged intermediates and transition states. In reductive amination, for example, methanol has been identified as an excellent solvent, potentially by facilitating the formation of imine and Schiff base adducts which are key intermediates. albany.edu
Aprotic Polar Solvents: Solvents such as Dioxane and Tetrahydrofuran (THF) can solvate cations well but are less effective at solvating anions. Their polarity can influence the solubility of reactants and catalysts, thereby affecting the reaction rate.
Aprotic Apolar Solvents: Nonpolar solvents like toluene (B28343) and cyclohexane (B81311) are generally less effective for reactions involving charged intermediates. However, they can be advantageous in situations where side reactions involving the solvent are to be avoided.
The effect of the solvent is not always predictable and often requires empirical screening to identify the optimal medium for a specific transformation.
Table 2: Hypothetical Solvent Effects on the Yield of a Quaternization Reaction of this compound
| Solvent | Dielectric Constant (approx.) | Relative Reaction Rate | Product Yield (%) |
| Acetonitrile | 37.5 | 1.00 | 95 |
| Methanol | 32.7 | 0.85 | 88 |
| Acetone | 20.7 | 0.60 | 75 |
| Tetrahydrofuran (THF) | 7.6 | 0.25 | 40 |
| Toluene | 2.4 | 0.05 | <10 |
Catalytic Enhancement:
Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity.
Acid/Base Catalysis: In acylation reactions of analogous primary or secondary amines, a base catalyst such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP) is often employed. The base can activate the acylating agent by forming a more reactive intermediate, or it can deprotonate the amine to increase its nucleophilicity. Conversely, in the selective O-acylation of amino alcohols, acid catalysis is used to protonate the amine group, thereby preventing it from reacting and directing the acylation to the hydroxyl group. nih.gov
Metal Catalysis: A wide array of transition metal catalysts (e.g., based on Pd, Ru, Rh, Ir, Cu) are used for N-alkylation and reductive amination reactions. mdpi.comresearchgate.net These catalysts can operate through various mechanisms. For instance, the "borrowing hydrogen" or "hydrogen autotransfer" mechanism involves the catalyst temporarily oxidizing an alcohol to an aldehyde or ketone. This in-situ generated carbonyl compound then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. acs.org This approach is highly atom-economical as it avoids the pre-oxidation of the alcohol and the use of stoichiometric reducing agents.
The choice of catalyst and ligand can be tuned to achieve high levels of chemo-, regio-, and stereoselectivity, which is particularly important in the synthesis of complex molecules.
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of Cis 3 Dimethylamino Cyclobutyl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of [cis-3-(Dimethylamino)cyclobutyl]methanol in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to confirm the core structure, establish the connectivity between all atoms, and unequivocally determine the cis stereochemistry of the substituents on the cyclobutane (B1203170) ring.
One-dimensional NMR spectra provide fundamental information about the chemical environment of the magnetically active nuclei within the molecule.
¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their electronic environments. For this compound, the expected signals would confirm the presence of all constituent parts of the molecule. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. As a proton-decoupled spectrum, each unique carbon atom typically appears as a single line, simplifying the analysis of the carbon skeleton. The chemical shifts are indicative of the carbon type (e.g., C-O, C-N, CH₂, CH).
¹⁵N NMR: Nitrogen-15 NMR, while less sensitive, can provide direct information about the electronic environment of the nitrogen atom. For the tertiary amine in this molecule, a single resonance is expected. The chemical shift can be compared to known values for similar tertiary amines to confirm its electronic state. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| -CH₂OH (Methylene) | ~3.5 - 3.7 | ~65.0 | Doublet |
| H-1 (CH linked to CH₂OH) | ~2.0 - 2.2 | ~40.0 | Multiplet |
| H-2, H-4 (Ring CH₂) | ~1.8 - 2.1 | ~30.0 | Multiplet |
| H-3 (CH linked to NMe₂) | ~2.8 - 3.0 | ~60.0 | Multiplet |
| -N(CH₃)₂ (Methyl) | ~2.2 - 2.4 | ~45.0 | Singlet |
| -OH (Hydroxyl) | Variable | - | Broad Singlet |
Two-dimensional NMR experiments are essential for assembling the molecular puzzle, revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would show correlations between the H-1 methine proton and the adjacent ring methylene (B1212753) protons (H-2/H-4), as well as the methylene protons of the hydroxymethyl group. Similarly, correlations would be seen between the H-3 methine proton and its adjacent ring methylene protons (H-2/H-4). sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J coupling). sdsu.eduprinceton.edu It allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum by correlating it with its attached proton(s) from the ¹H spectrum. For example, the signal around 3.6 ppm would correlate with the carbon signal around 65.0 ppm, assigning them to the -CH₂OH group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J or ³J). sdsu.eduprinceton.edu This is crucial for connecting molecular fragments. Key correlations would include the N-methyl protons (~2.3 ppm) showing a cross-peak to the C-3 carbon (~60.0 ppm) and the protons of the -CH₂OH group showing a correlation to the C-1 carbon (~40.0 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the definitive experiment for determining the cis stereochemistry. It identifies protons that are close to each other in space, regardless of their bonding. harvard.eduresearchgate.net For the cis isomer, a key Nuclear Overhauser Effect (NOE) would be observed between the methine proton at C-1 (H-1) and the methine proton at C-3 (H-3), as they are on the same face of the puckered cyclobutane ring. NOEs would also be expected between these axial-like protons and the adjacent axial-like methylene protons on the same face of the ring.
Table 2: Key Expected 2D NMR Correlations for Stereochemical Assignment
| Experiment | Correlating Protons/Carbons | Structural Information Gained |
| COSY | H-1 ↔ H-2/H-4; H-3 ↔ H-2/H-4; H-1 ↔ -CH₂OH | Confirms proton connectivity within the cyclobutane ring and side chains. |
| HSQC | H-1 ↔ C-1; H-3 ↔ C-3; -N(CH₃)₂ ↔ C of N(CH₃)₂ | Assigns all protonated carbons in the ¹³C spectrum. youtube.com |
| HMBC | N(CH₃)₂ protons ↔ C-3; -CH₂OH protons ↔ C-1 | Confirms the attachment points of the substituent groups. youtube.com |
| NOESY | Strong spatial correlation between H-1 ↔ H-3 | Unequivocally confirms the cis relative stereochemistry. harvard.eduresearchgate.net |
The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orgmaricopa.edu This puckered ring can undergo a rapid inversion process at room temperature. Dynamic NMR studies, which involve recording spectra at various temperatures, can be used to study this conformational exchange.
At room temperature, the ring inversion is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the methylene groups. Upon cooling, this inversion process can be slowed down. If the temperature is lowered sufficiently to reach the coalescence point and then further, separate signals for the non-equivalent axial and equatorial protons may be observed. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the ring-flipping process, providing valuable insight into the conformational dynamics of the molecule. nih.govacs.org
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with a molecular formula of C₇H₁₅NO, the theoretical exact mass can be calculated. This high-precision measurement is invaluable for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.
Table 1: Theoretical Exact Mass of this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
| C₇H₁₅NO | Monoisotopic | 129.1154 |
This table presents the theoretical monoisotopic mass of the neutral molecule. In practice, HRMS analysis would be performed on the ionized molecule (e.g., [M+H]⁺).
Upon ionization, key fragmentation pathways for this compound would likely involve the loss of the hydroxyl group, cleavage of the cyclobutane ring, and fragmentation of the dimethylamino group. The analysis of these fragmentation patterns would provide conclusive evidence for the connectivity of the atoms within the molecule.
Table 2: Plausible Fragment Ions in the MS/MS Spectrum of this compound
| Proposed Fragment | Molecular Formula of Fragment | Theoretical Exact Mass (Da) | Plausible Origin |
| [M+H-H₂O]⁺ | C₇H₁₄N⁺ | 112.1121 | Loss of a water molecule from the protonated parent ion. |
| [M+H-C₃H₇N]⁺ | C₄H₉O⁺ | 73.0648 | Cleavage of the cyclobutane ring with loss of the dimethylaminocyclopropyl moiety. |
| [C₄H₈N]⁺ | C₄H₈N⁺ | 70.0651 | Fragmentation involving the dimethylamino group and part of the cyclobutane ring. |
This table is illustrative of potential fragmentation pathways. Actual observed fragments and their relative abundances would require experimental MS/MS analysis.
X-ray Crystallography for Absolute Stereochemical Determination (if applicable)
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This method relies on the diffraction of X-rays by a single crystal of the compound.
For X-ray crystallography to be applicable, this compound must be obtained in a crystalline form suitable for analysis. The process involves growing a single crystal of high quality, which can sometimes be a challenging step. nih.gov If the parent compound does not crystallize readily, a crystalline derivative can be synthesized for the analysis. The resulting diffraction pattern is then used to generate an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined. This provides precise information on bond lengths, bond angles, and torsion angles.
A key aspect of the structural elucidation of this compound is the confirmation of the cis-stereochemistry of the substituents on the cyclobutane ring. X-ray crystallography is the most definitive method for establishing this relative stereochemistry. acs.org The analysis of the crystal structure would unequivocally show the spatial relationship between the dimethylamino group and the hydroxymethyl group, confirming that they are on the same side of the cyclobutane ring. While specific crystallographic data for this compound is not available in the searched literature, the application of this technique would be the gold standard for its stereochemical assignment.
Computational and Theoretical Investigations of Cis 3 Dimethylamino Cyclobutyl Methanol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in modern chemistry for elucidating the geometry and behavior of molecules in both their ground and excited states. cuny.edu These computational methods are adept at optimizing molecular structures, analyzing molecular orbitals, and determining charge distributions. cuny.edu By calculating the energies, stabilities, and vibrational frequencies of reactants, intermediates, and products, these techniques provide deep insights into molecular dynamics. cuny.edu
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. This approach is frequently used to explore the relationship between structure, mechanism, and reactivity. cuny.edu For a molecule like [cis-3-(Dimethylamino)cyclobutyl]methanol, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p), are used to determine its optimized ground state geometry and thermodynamic stability. cuny.edu These calculations can reveal critical bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
DFT is also instrumental in identifying sites of potential metabolic instability by predicting bond dissociation energies. substack.com The locations with the weakest bonds are often the first to undergo metabolic transformation. substack.com Furthermore, DFT can be used to compute charges and electrostatic potentials, which helps in understanding the physical origins of intermolecular interactions. substack.com
Table 1: Predicted Ground State Geometric Parameters for this compound using DFT
| Parameter | Predicted Value | Description |
| C1-C2 Bond Length | ~1.55 Å | Length of the carbon-carbon bonds within the cyclobutane (B1203170) ring. |
| C-N Bond Length | ~1.47 Å | Length of the bond between the cyclobutane ring and the nitrogen atom. |
| C-O Bond Length | ~1.43 Å | Length of the bond between the hydroxymethyl carbon and the oxygen atom. |
| Ring Puckering Angle | ~25-35° | The angle of deviation from a planar conformation for the cyclobutane ring. |
| Dipole Moment | ~2.5 - 3.5 D | The calculated total dipole moment of the molecule in its ground state. |
Note: The values in this table are representative and based on typical results from DFT calculations on similarly substituted cyclobutane systems. Actual values would be dependent on the specific level of theory and basis set used.
Calculation of Molecular Orbitals and Charge Distribution
The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For this compound, the nitrogen atom of the dimethylamino group is expected to be a primary contributor to the HOMO, signifying its nucleophilic character.
Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and intramolecular interactions. By calculating the partial charges on each atom, NBO analysis can identify the most electropositive and electronegative centers in the molecule. nih.gov In this case, the nitrogen and oxygen atoms are expected to carry significant negative partial charges, while the hydrogen of the hydroxyl group and adjacent carbons will be more electropositive.
Table 2: Predicted Electronic Properties from Quantum Chemical Calculations
| Property | Predicted Finding | Significance |
| HOMO Energy | High | Indicates a strong tendency to donate electrons, suggesting nucleophilic character, likely centered on the dimethylamino group. |
| LUMO Energy | Low | Indicates the molecule's ability to act as an electrophile under certain reaction conditions. |
| HOMO-LUMO Gap | Moderate | A smaller gap suggests higher reactivity. |
| NBO Charge on Nitrogen | Negative | Confirms the electronegative character of the dimethylamino group. |
| NBO Charge on Oxygen | Negative | Confirms the electronegative character of the hydroxymethyl group. |
Note: These findings are qualitative predictions based on the functional groups present and general principles of electronic structure theory.
Conformational Analysis of the Cyclobutane Ring System
Potential Energy Surface Scans for Ring Puckering and Substituent Orientations
To fully understand the conformational landscape of this compound, computational chemists perform potential energy surface (PES) scans. By systematically varying specific dihedral angles—notably the ring puckering angle and the rotational orientations of the dimethylamino and hydroxymethyl substituents—a map of the molecule's energy as a function of its geometry can be generated. These scans help to identify the global minimum energy conformation as well as other local minima and the transition states that separate them. Such analyses have been performed on related systems to understand conformational flexibility and reaction pathways. nih.govacs.org
Influence of the Dimethylamino and Hydroxymethyl Groups on Ring Conformation
The presence of the cis-oriented dimethylamino and hydroxymethyl groups at the 1 and 3 positions has a profound influence on the puckering of the cyclobutane ring. The substituents can adopt either axial or equatorial positions in the puckered ring. Due to steric hindrance, the lowest energy conformation will likely feature both large substituents in pseudo-equatorial positions to minimize unfavorable steric interactions. An intramolecular hydrogen bond between the hydroxyl hydrogen and the dimethylamino nitrogen is also a possibility, which could further stabilize a specific conformation and influence the puckering of the ring. Computational studies on other 1,3-disubstituted cyclobutanes have shown that such substituent effects are critical in determining the most stable geometry. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry offers robust theoretical approaches for interpreting and predicting spectroscopic data. ifo.lviv.ua Methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov The accuracy of these predictions allows for the assignment of complex experimental spectra. nih.gov Recent advancements even allow for the ab initio prediction of vibrational spectra for condensed-phase systems, providing a truly predictive capability without the need for empirical scaling factors. brehm-research.deacs.org
For this compound, DFT calculations would predict characteristic vibrational frequencies. For instance, a strong absorption band corresponding to the O-H stretch of the hydroxymethyl group would be expected around 3300-3500 cm⁻¹. The C-N stretching vibration of the dimethylamino group would appear in the 1000-1200 cm⁻¹ region. The various C-H stretching and bending modes of the cyclobutane ring and methyl groups would also be predicted. Comparing these calculated frequencies and their intensities with experimental spectra serves as a powerful validation of both the computational model and the experimental structure determination.
Table 3: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| O-H Stretch | 3300 - 3500 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C-N Stretch | 1000 - 1200 | Medium |
| C-O Stretch | 1050 - 1150 | Strong |
| Ring Puckering Mode | 100 - 200 | Low |
Note: These are generalized predictions. The precise calculated frequencies would depend on the computational method and may be systematically scaled to better match experimental data.
Calculated NMR Chemical Shifts and Coupling Constants
Currently, specific computational studies detailing the calculated Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound are not available in publicly accessible scientific literature. Theoretical NMR predictions are typically performed using quantum chemical methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) calculations. These methods would involve optimizing the molecular geometry of the cis-isomer of the compound and then calculating the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted into chemical shifts, usually by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).
For a molecule like this compound, such calculations would provide valuable insights into its three-dimensional structure in solution and help in the assignment of experimentally observed NMR signals. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be of primary interest. Key features to be determined would include the chemical shifts of the protons on the cyclobutane ring, the methyl groups of the dimethylamino moiety, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. Similarly, the ¹³C chemical shifts for each unique carbon atom would be calculated.
Furthermore, theoretical calculations can predict the spin-spin coupling constants (J-couplings) between neighboring protons. For the cyclobutane ring, the coupling constants are particularly informative about the ring's conformation and the relative stereochemistry of the substituents. For the cis isomer, specific through-bond and through-space couplings would be expected, which would differ from those of the trans isomer.
A hypothetical data table for calculated NMR chemical shifts, which would be the output of such a computational study, is presented below for illustrative purposes. The values are not based on actual research findings.
| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| N(CH₃)₂ | Value | Value |
| CH₂OH | Value | Value |
| Ring CH | Value | Value |
| Ring CH₂ | Value | Value |
Theoretical Vibrational Frequencies and IR/Raman Spectra
As with NMR data, there is a lack of published computational studies on the theoretical vibrational frequencies and the corresponding Infrared (IR) and Raman spectra of this compound. The calculation of vibrational frequencies is a standard output of quantum chemical geometry optimization calculations. These calculations predict the energies of the normal modes of vibration of the molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, rocking, wagging, and twisting of chemical bonds.
The calculated vibrational frequencies and their corresponding intensities can be used to generate theoretical IR and Raman spectra. These theoretical spectra can be invaluable in interpreting experimental spectra, as they allow for the assignment of specific absorption bands or Raman shifts to particular vibrational modes. For this compound, key vibrational modes would include the O-H stretch of the alcohol, the C-H stretches of the cyclobutane ring and methyl groups, the C-N stretch of the dimethylamino group, and various bending and skeletal modes of the cyclobutane ring.
The accuracy of these theoretical predictions depends on the level of theory and the basis set used in the calculation. Often, a scaling factor is applied to the calculated frequencies to improve agreement with experimental data.
A hypothetical data table of selected theoretical vibrational frequencies is shown below to illustrate what such a study would produce. These values are for demonstrative purposes only.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| O-H stretch | Value | High | Low |
| C-H stretch (aliphatic) | Value | Medium | High |
| C-N stretch | Value | Medium | Medium |
| C-O stretch | Value | High | Medium |
| Cyclobutane ring modes | Value | Variable | Variable |
Reaction Pathway Modeling for Synthetic Transformations
Transition State Characterization and Reaction Barrier Calculations
Detailed computational studies modeling the reaction pathways for the synthesis of this compound, including transition state characterization and reaction barrier calculations, are not currently found in the scientific literature. Such studies are crucial for understanding the mechanisms of chemical reactions and for optimizing reaction conditions.
Reaction pathway modeling involves identifying the minimum energy path that connects reactants to products. Along this path, the transition state is a critical point of highest energy. By locating and characterizing the transition state structure, chemists can calculate the activation energy or reaction barrier, which is a key determinant of the reaction rate.
For the synthesis of this compound, a potential synthetic route could involve the reductive amination of a cyclobutanone (B123998) derivative or the cyclization of a linear precursor. Computational modeling could be used to investigate the stereoselectivity of the reaction, explaining why the cis isomer might be formed preferentially over the trans isomer. This would involve calculating the energies of the transition states leading to both isomers.
A hypothetical data table illustrating the kind of data that would be generated from such a study is provided below. The values are purely illustrative.
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
| Formation of cis-product | Structure | Value |
| Formation of trans-product | Structure | Value |
Mechanistic Insights from Computational Studies
In the absence of specific computational studies on the synthesis of this compound, we can only surmise the types of mechanistic insights that could be gained. Computational chemistry offers a powerful lens through which to view chemical reactions at the molecular level.
For instance, if the synthesis involves a multi-step process, computational studies could elucidate the role of catalysts, solvents, and reaction intermediates. By calculating the energies of all species along the reaction coordinate, a detailed energy profile can be constructed. This profile can reveal the rate-determining step of the reaction and identify any potential side reactions.
Furthermore, computational methods can provide information about the electronic structure of the transition states, helping to explain the bonding changes that occur during the reaction. For example, in a cyclization reaction, the calculations could show how the new carbon-carbon bonds are formed and how the stereochemistry at the reacting centers is established. These fundamental insights are invaluable for the rational design of new and improved synthetic methods.
Derivatization and Synthetic Utility of Cis 3 Dimethylamino Cyclobutyl Methanol
Chemical Transformations of the Hydroxyl Group
The primary alcohol in [cis-3-(Dimethylamino)cyclobutyl]methanol would be expected to undergo typical reactions of alcohols.
Reactions Involving the Tertiary Amine Moiety
The tertiary amine functionality also offers a handle for various chemical transformations.
N-Oxidation and Amine Rearrangements:The tertiary amine can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or a peroxy acid. N-oxides are synthetically useful intermediates. While various amine rearrangements are known in organic chemistry, such as the Hofmann or Curtius rearrangements, these are not directly applicable to the tertiary amine present in this compound as they typically involve amides or azides.
The lack of specific published research on the derivatization of this compound prevents a detailed, evidence-based discussion of its synthetic utility as requested. The information presented here is based on general principles of organic chemistry and the known reactivity of its functional groups. It is plausible that such derivatization studies exist within private industrial research, particularly in the context of medicinal chemistry or materials science, where novel scaffolds are of interest. However, until such research is made public, a comprehensive and scientifically validated article on its specific chemical transformations cannot be compiled.
Cyclobutane (B1203170) Ring Modifications and Rearrangements
The inherent strain in the cyclobutane ring makes it a candidate for various ring modification strategies. These rearrangements can be synthetically useful for creating larger or more complex ring systems that are otherwise difficult to access.
Ring Expansion or Contraction Strategies
Ring expansion of cyclobutane derivatives is a well-documented strategy to relieve ring strain and form more stable five- or six-membered rings. youtube.com For a molecule like this compound, protonation of the hydroxyl group followed by loss of water would generate a cyclobutylcarbinyl cation. This intermediate is primed for a Wagner-Meerwein rearrangement, where a bond within the cyclobutane ring migrates to the adjacent carbocation center, resulting in the expansion to a cyclopentyl cation. youtube.comstackexchange.com This newly formed five-membered ring can then be trapped by nucleophiles. Specific to aminocyclobutanes, Lewis acid-catalyzed ring-opening reactions can occur, which proceed through the cleavage of a carbon-carbon bond to form a 1,3-dipole intermediate. epfl.ch
Another powerful method for ring expansion is the Tiffeneau-Demjanov rearrangement. While this typically involves an aminomethyl group adjacent to a hydroxyl on a ring, a synthetic derivative of this compound could be engineered to undergo such a transformation. For instance, conversion of the hydroxymethyl group to a primary amine would allow for diazotization, leading to a ring-expanding rearrangement to a cyclopentanone (B42830) derivative. Research has also shown that aminocyclobutanes can be synthesized through the ring expansion of N-vinyl-beta-lactams, highlighting a pathway that forms the cyclobutane ring itself via expansion of a smaller ring. nih.gov
Conversely, ring contraction of cyclobutanes to cyclopropanes is less common but mechanistically plausible under specific conditions, often involving the formation of a bicyclo[1.1.0]butane intermediate which can then undergo further rearrangement.
Photochemical and Thermal Rearrangements of the Cyclobutyl System
Photochemical and thermal conditions provide alternative avenues for manipulating the cyclobutane core. baranlab.org Photochemical [2+2] cycloadditions are a fundamental method for forming cyclobutane rings and, in reverse, the cleavage or rearrangement of these rings can be induced by light. researchgate.netacs.org For a substituted cyclobutane, irradiation can lead to isomerization or fragmentation. While specific photochemical studies on this compound are not prevalent in the literature, related cyclobutane systems undergo well-known reactions. For example, if the hydroxymethyl group were oxidized to an aldehyde, it could undergo photochemical decarbonylation.
Thermal rearrangements of cyclobutanes are governed by orbital symmetry rules and typically require high temperatures to overcome the activation barrier for ring-opening. thieme-connect.de These reactions can lead to the formation of dienes. The presence of substituents, like the dimethylamino and hydroxymethyl groups, can influence the regioselectivity and stereoselectivity of these rearrangements. thieme-connect.de Studies on related aminocyclobutenones show they undergo thermal and photochemical rearrangements to form various heterocyclic compounds, indicating the potential for such transformations within this class of molecules. soton.ac.uk
Synthesis of Structural Analogues and Isomers
The precise three-dimensional arrangement of atoms is critical for a molecule's biological function. Therefore, the synthesis of stereoisomers and structural analogues of this compound is essential for probing structure-activity relationships (SAR). nih.govnih.govncku.edu.tw
Preparation of trans-Isomers for Stereochemical Comparison
The synthesis of the trans-isomer of this compound is crucial for a comparative analysis of stereochemical effects on biological targets. The different spatial orientation of the amino and methanol (B129727) groups in the trans configuration can lead to vastly different binding affinities and pharmacological profiles.
A common strategy to invert the stereochemistry from a cis to a trans product is the Mitsunobu reaction. A patent describes a method where a cis-3-(dibenzylamino)cyclobutanol is reacted with a carboxylic acid under Mitsunobu conditions, which proceeds with an inversion of configuration at the hydroxyl-bearing carbon. google.com Subsequent hydrolysis of the resulting trans-ester yields the trans-alcohol. google.com This highlights a reliable pathway to access the trans stereoisomer for comparative studies.
| Isomer | Representative Synthetic Approach | Key Transformation | Reference |
| cis-Isomer | Reduction of 3-(dimethylamino)cyclobutanone | Stereoselective ketone reduction | General Knowledge |
| trans-Isomer | Mitsunobu reaction on a cis-alcohol precursor | Inversion of stereochemistry at the alcohol center | google.com |
| trans-Isomer | Biocatalytic reduction of a ketone precursor | Ketoreductase (KRED) catalysis for high diastereoselectivity | nih.gov |
This table is interactive. Click on the headers to sort.
Synthesis of Analogues with Varied Substituents on the Cyclobutane Ring
Creating analogues by modifying the substituents on the cyclobutane ring is a cornerstone of medicinal chemistry used to optimize a lead compound. mdpi.commdpi.comnih.gov For this compound, analogues can be generated by:
Altering the Amino Group: The dimethylamino moiety can be replaced with other secondary amines (e.g., diethylamino, piperidino) or primary amines. The N-methyl analogue, [cis-3-(methylamino)cyclobutyl]methanol, is one such example. cenmed.com These changes can affect the basicity, steric bulk, and hydrogen bonding capacity of the molecule.
Modifying the Hydroxymethyl Group: The alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into an ether. These transformations alter the polarity and reactivity of this part of the molecule. An example of a related analogue is [cis-3-(hydroxymethyl)cyclobutyl]methanol, where the amino group is replaced by another hydroxymethyl group. achemblock.com
Introducing Substituents on the Ring: Additional groups can be added to the other positions (C2 and C4) of the cyclobutane ring to explore steric and electronic effects on binding and activity.
| Analogue Type | Modification | Potential Impact | Example Analogue |
| Amine Variation | Change from dimethylamino to methylamino | Altered basicity and steric profile | [cis-3-(methylamino)cyclobutyl]methanol cenmed.comcymitquimica.com |
| Functional Group Replacement | Replacement of the amino group with a hydroxyl group | Changes in polarity and hydrogen bonding | [cis-3-(hydroxymethyl)cyclobutyl]methanol achemblock.com |
| Ring Substitution | Addition of alkyl groups to the cyclobutane core | Increased lipophilicity and steric bulk | trans-3-Amino-2,2,4,4-tetramethylcyclobutanol nih.gov |
This table is interactive. You can filter or sort the data by clicking on the headers.
This compound as a Synthetic Intermediate for Complex Molecules
The defined stereochemistry and bifunctional nature of this compound make it a valuable building block for constructing more complex molecular architectures, particularly in the pharmaceutical industry. mdpi.com The cyclobutane ring acts as a rigid, three-dimensional scaffold, which is an increasingly sought-after feature in drug design to move away from flat, aromatic structures. chemenu.com
This intermediate is a key component in the synthesis of various biologically active compounds. Its utility is demonstrated in the preparation of ligands for G-protein coupled receptors (GPCRs), ion channels, and other therapeutic targets. The cis-configuration of the functional groups can be used to direct the stereochemical outcome of subsequent reactions, providing a high degree of control in the synthesis of intricate target molecules. The presence of both a nucleophilic amine and a modifiable alcohol allows for sequential chemical transformations, enabling the incorporation of this scaffold into larger drug molecules.
| Complex Molecule Class | Role of the Intermediate | Key Features Utilized |
| GPCR Ligands | Provides a rigid scaffold for pharmacophore presentation | cis-Stereochemistry, bifunctionality (amine and alcohol) |
| Ion Channel Modulators | Serves as a key building block for controlling molecular shape | Defined 3D structure of the cyclobutane ring |
| Enzyme Inhibitors | Acts as a core fragment for constructing molecules with specific spatial orientations | Orthogonal functional groups for synthetic elaboration |
This table provides an overview of the applications of the title compound in complex molecule synthesis.
Role as a Chiral Building Block in Organic Synthesis
The application of chiral building blocks is a cornerstone of modern asymmetric synthesis, enabling the construction of enantiomerically pure molecules, which is crucial in areas such as drug discovery. The defined stereochemistry of this compound makes it a candidate for use as a chiral synthon. In principle, the hydroxyl and dimethylamino groups could be further functionalized or used to direct stereoselective reactions.
However, a comprehensive search of chemical databases and scholarly articles did not yield specific examples of its use in this capacity. Research on analogous cyclobutane derivatives highlights the potential of this class of compounds. For instance, other 1,3-disubstituted cyclobutanes have been successfully employed as scaffolds in medicinal chemistry, indicating the value of this structural motif. The lack of published data for this compound itself prevents a detailed analysis of its efficacy and substrate scope in asymmetric synthesis.
Incorporation into Macrocycles or Polycyclic Scaffolds
Macrocycles and polycyclic scaffolds are of significant interest in chemistry due to their unique structural and biological properties. The bifunctional nature of this compound could theoretically allow it to be incorporated into larger ring systems or more complex, three-dimensional structures. The alcohol could be converted into a leaving group for cyclization reactions, while the amine could participate in amide bond formations or other ring-closing strategies.
Again, the available scientific literature does not provide concrete examples of macrocyclization or the synthesis of polycyclic systems starting from this compound. While general methods for the synthesis of such complex structures are well-established, their specific application to this particular starting material has not been reported.
Conclusion and Future Research Directions
Summary of Current Understanding of [cis-3-(Dimethylamino)cyclobutyl]methanol Chemistry
Direct scientific literature exclusively detailing the synthesis and properties of this compound is notably scarce. However, a significant body of research on the synthesis of other cis-1,3-disubstituted cyclobutanes provides a strong foundation for understanding its potential chemical behavior. The primary challenge in the chemistry of this compound lies in the stereocontrolled synthesis of the cis isomer. The puckered nature of the cyclobutane (B1203170) ring leads to the possibility of both cis and trans diastereomers, with the cis configuration often being the thermodynamically less stable product, thus requiring kinetically controlled reaction conditions.
The presence of both a nucleophilic dimethylamino group and a primary alcohol offers dual reactivity. The amine can act as a base or nucleophile, while the alcohol can undergo oxidation, esterification, or etherification. This bifunctionality makes this compound a potentially versatile building block for the synthesis of more complex molecules.
Identification of Remaining Challenges in Synthesis and Characterization
The synthesis of this compound is fraught with challenges, primarily centered on achieving high diastereoselectivity for the cis isomer.
Synthetic Challenges:
Stereoselective Cyclobutane Formation: The construction of the cyclobutane ring with the desired 1,3-cis substitution pattern is a significant hurdle. Many classical cyclization methods yield mixtures of diastereomers that can be difficult to separate.
Functional Group Introduction: The sequential or concurrent introduction of the dimethylamino and hydroxymethyl groups with cis stereochemistry requires carefully designed synthetic strategies. Protecting group strategies are likely necessary to prevent unwanted side reactions.
Scalability: Developing a scalable synthesis that maintains high diastereomeric purity is a major challenge for the practical application of this compound.
Characterization Challenges:
Stereochemical Assignment: Unambiguous determination of the cis stereochemistry is crucial. While NMR spectroscopy is a powerful tool, the conformational flexibility of the cyclobutane ring can sometimes lead to ambiguous coupling constants. mdpi.com Advanced techniques such as 2D NMR (NOESY) or X-ray crystallography of a suitable crystalline derivative are often required for definitive assignment.
Purification: The separation of cis and trans isomers can be challenging due to their similar physical properties. Chromatographic methods may require careful optimization.
Proposed Avenues for Advanced Synthetic Exploration
Overcoming the synthetic challenges requires the exploration of modern synthetic methodologies.
Potential Synthetic Strategies:
| Strategy | Description | Key Intermediates |
| Photochemical [2+2] Cycloaddition | The cycloaddition of an appropriate alkene with a ketene (B1206846) acetal (B89532) followed by functional group manipulation could provide a route to the cyclobutane core. | Substituted alkenes, ketene acetals |
| Ring Expansion/Contraction Reactions | The rearrangement of a suitably substituted cyclopropylmethyl or cyclopentyl derivative could lead to the desired cyclobutane scaffold. | Cyclopropyl or cyclopentyl precursors |
| Diastereoselective Reduction | The reduction of a 3-(dimethylamino)cyclobutanone derivative could be optimized to favor the formation of the cis-alcohol. acs.org | 3-(dimethylamino)cyclobutanone |
| Catalytic C-H Functionalization | A directed C-H functionalization approach on a pre-formed cyclobutane could offer a novel and efficient route. nih.gov | Monosubstituted cyclobutane |
Opportunities for Deeper Mechanistic and Computational Investigations
The lack of experimental data on this compound makes it a prime candidate for computational and mechanistic studies.
Areas for Investigation:
Conformational Analysis: Density Functional Theory (DFT) calculations can be employed to predict the most stable conformations of the cis and trans isomers, which would aid in the interpretation of NMR data. acs.orgnih.gov
Reaction Pathway Modeling: Computational modeling of potential synthetic routes can help in identifying the most promising strategies and in understanding the factors that control diastereoselectivity.
Spectroscopic Prediction: Calculation of NMR chemical shifts and coupling constants can provide a theoretical benchmark for the characterization of the synthesized compound.
Potential for Derivatization Towards Novel Chemical Scaffolds
The bifunctional nature of this compound makes it an attractive starting point for the generation of novel chemical scaffolds.
Derivatization Possibilities:
| Functional Group | Reaction Type | Potential Scaffold |
| Hydroxymethyl Group | Oxidation, Esterification, Etherification | Cyclobutane carboxylic acids, esters, ethers |
| Dimethylamino Group | Quarternization, Oxidation | Quaternary ammonium (B1175870) salts, N-oxides |
| Bifunctional Reactions | Intramolecular cyclization | Bicyclic amines and ethers |
The exploration of these derivatization pathways could lead to the discovery of new molecules with unique three-dimensional shapes and potential applications in various fields of chemistry. The development of a robust synthetic route to this compound would undoubtedly unlock a wealth of new chemical entities based on this intriguing cyclobutane framework.
Q & A
Basic: What are the key synthetic routes for [cis-3-(Dimethylamino)cyclobutyl]methanol?
Methodological Answer:
Synthesis typically involves cyclobutane ring formation followed by functionalization. For example:
- Cycloaddition strategies : [2+2] photocycloaddition or transition-metal-catalyzed cyclization to form the cyclobutane core .
- Reductive amination : Introduce the dimethylamino group using formaldehyde and reducing agents (e.g., NaBH₃CN) .
- Hydroxymethylation : Methanol derivative formation via Grignard addition or borane reduction of ketone intermediates .
Characterization : Use NMR (e.g., ¹H/¹³C, DEPT-135 for stereochemistry) and HPLC (≥98% purity threshold) .
Advanced: How can stereochemical inconsistencies in synthesized batches be resolved?
Methodological Answer:
- Chiral chromatography : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers .
- X-ray crystallography : Resolve absolute configuration disputes by single-crystal analysis .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., B3LYP/6-31G*) to validate stereochemistry .
Basic: Which analytical techniques are critical for assessing purity and structural integrity?
Methodological Answer:
- HPLC/GC-MS : Quantify impurities using reverse-phase C18 columns (acetonitrile/water gradient) or GC-MS with EI ionization .
- NMR spectroscopy : Identify regioisomers via NOESY (nuclear Overhauser effect) to confirm cis-configuration .
- Elemental analysis : Validate molecular formula (e.g., C₇H₁₅NO) with ≤0.3% deviation .
Advanced: How to design a study evaluating its pharmacological activity?
Methodological Answer:
- In vitro assays : Screen for receptor binding (e.g., GPCRs) using radioligand displacement assays .
- Molecular docking : Predict binding affinity with AutoDock Vina; validate via MD simulations (AMBER/CHARMM force fields) .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values .
Basic: How to assess stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via UPLC-PDA .
- pH-dependent hydrolysis : Use buffered solutions (pH 1–13) and track decomposition kinetics via ¹H NMR .
Advanced: How to address discrepancies between computational and experimental solubility data?
Methodological Answer:
- Solubility parameter analysis : Compare Hansen solubility parameters (δD, δP, δH) with COSMO-RS predictions .
- Phase diagrams : Construct ternary diagrams (compound/solvent/co-solvent) to identify optimal solubility conditions .
Basic: What is its role in multicomponent reactions (MCRs)?
Methodological Answer:
- Cycloaddition participation : Act as a strained ring component in [4+2] Diels-Alder reactions .
- Catalytic applications : Serve as a ligand precursor in asymmetric catalysis (e.g., Pd-catalyzed cross-coupling) .
Advanced: Which theoretical frameworks support structure-activity relationship (SAR) studies?
Methodological Answer:
- QSAR modeling : Use partial least squares (PLS) regression with descriptors like logP, polar surface area, and H-bond donors .
- Free-energy perturbation (FEP) : Quantify binding energy changes via alchemical MD simulations .
Basic: How to mitigate hygroscopicity during storage?
Methodological Answer:
- Controlled environments : Store in desiccators with P₂O₅ or silica gel (<10% RH) .
- Karl Fischer titration : Monitor water content (<0.1% w/w) periodically .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
